Methyl 2-oxoazepane-1-carboxylate
Description
Methyl 2-oxoazepane-1-carboxylate (CAS: 106412-36-6) is a seven-membered azepane ring derivative with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.277 g/mol . The structure features a 2-oxo (keto) group and a methyl ester substituent at the 1-position of the azepane ring.
Properties
CAS No. |
22366-95-6 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 2-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)9-6-4-2-3-5-7(9)10/h2-6H2,1H3 |
InChI Key |
IGLVJNLKDDZTPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the azepane ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxoazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-oxoazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-oxoazepane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare Methyl 2-oxoazepane-1-carboxylate with structurally analogous azepane derivatives, methyl esters of diterpenic acids, and other methylated bioactive compounds.
Structural Analogues: Azepane Derivatives
- The 4-carboxylate in Methyl azepane-4-carboxylate hydrochloride introduces a charged group, making it more suitable for ionic interactions in drug design .
Methyl Esters of Diterpenic Acids
- Key Differences :
- Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) are natural products with complex polycyclic backbones, whereas this compound is a synthetic azepane derivative .
- Diterpene esters are primarily used in ecological and material sciences (e.g., resins), while azepane derivatives are explored for drug discovery .
Simple Methyl Esters (Non-Cyclic)
- Key Differences :
Methylated Bioactive Compounds
- Key Differences :
- Methylclonazepam is a clinically used benzodiazepine, whereas this compound lacks documented pharmacological activity, highlighting its role as a synthetic precursor .
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